

# 4-(2,4-Dinitroanilino)phenol molecular weight and formula

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Compound of Interest

Compound Name: 4-(2,4-Dinitroanilino)phenol

Cat. No.: B7728419

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## In-Depth Technical Guide: 4-(2,4-Dinitroanilino)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and putative biological mechanism of **4-(2,4-Dinitroanilino)phenol**. This information is intended to support research and development activities involving this compound.

### **Core Compound Data**

**4-(2,4-Dinitroanilino)phenol**, also known as C.I. Disperse Yellow 1, is an aromatic compound characterized by the presence of a dinitrophenyl group attached to a p-aminophenol moiety. Its chemical and physical properties are summarized below.



Property	Value
Molecular Formula	C12H9N3O5
Molecular Weight	275.22 g/mol
Appearance	Reddish-brown solid
Melting Point	191 °C (decomposes)
Solubility	Less than 1 mg/mL in water at 70 °F
CAS Number	119-15-3

### **Experimental Protocols**

## Synthesis Protocol: Ullmann Condensation (Goldberg Reaction)

A plausible and established method for the synthesis of **4-(2,4-Dinitroanilino)phenol** is the Ullmann condensation, specifically a Goldberg reaction, which involves the copper-catalyzed coupling of an aryl halide with an amine.[1][2] In this case, 2,4-dinitrochlorobenzene would react with 4-aminophenol.

#### Reaction:

• 2,4-Dinitrochlorobenzene + 4-Aminophenol → **4-(2,4-Dinitroanilino)phenol** + HCl

#### General Procedure:

- Reactant Preparation: In a round-bottom flask, dissolve 4-aminophenol in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
- Catalyst Addition: Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), and a ligand, like phenanthroline, to the mixture.[1] A base, such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), is also added to neutralize the hydrochloric acid byproduct.
- Addition of Aryl Halide: Slowly add 2,4-dinitrochlorobenzene to the reaction mixture. The electron-withdrawing nitro groups on this reactant make it highly reactive in this type of



nucleophilic aromatic substitution.

- Reaction Conditions: Heat the mixture to a high temperature, typically in the range of 150-210°C, and maintain it under an inert atmosphere (e.g., nitrogen or argon) for several hours. [1] The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: After the reaction is complete, cool the mixture and pour it into
  water to precipitate the crude product. The solid is then collected by filtration, washed with
  water, and purified by recrystallization from a suitable solvent, such as ethanol, to yield pure
  4-(2,4-Dinitroanilino)phenol.

## Analytical Protocol: High-Performance Liquid Chromatography (HPLC-UV)

The purity and concentration of **4-(2,4-Dinitroanilino)phenol** can be determined using reverse-phase high-performance liquid chromatography with ultraviolet (UV) detection. This method is adaptable from established protocols for the analysis of dinitroaniline isomers.[3]

#### Methodology:

- Sample Preparation: Prepare a stock solution of **4-(2,4-Dinitroanilino)phenol** in a suitable organic solvent, such as acetonitrile or methanol. Prepare a series of dilutions from the stock solution to create calibration standards.
- Chromatographic Conditions:
  - $\circ\,$  Column: A C18 reverse-phase column (e.g., Agilent TC-C18, 5  $\mu m$  particle size) is suitable for the separation.
  - Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) can be used.[3] The exact ratio may need to be optimized for best peak shape and retention time.
  - Flow Rate: A typical flow rate is 1.0 mL/min.
  - Column Temperature: Maintain the column at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[3]



- Injection Volume: Inject a fixed volume of the sample and standards (e.g., 10-20 μL).
- Detection:
  - Detector: Use a UV-Vis diode array detector (DAD).
  - Wavelength: Monitor the absorbance at a wavelength where the compound has a strong absorbance, which for dinitroanilines is typically in the UV range (e.g., 225 nm).[3] A full UV spectrum can be recorded to determine the optimal wavelength.

#### Quantification:

- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
- Determine the concentration of 4-(2,4-Dinitroanilino)phenol in unknown samples by interpolating their peak areas from the calibration curve.

# Putative Biological Signaling Pathway: Uncoupling of Oxidative Phosphorylation

Due to its structural similarity to 2,4-dinitrophenol (DNP), a well-known metabolic poison, it is highly probable that **4-(2,4-Dinitroanilino)phenol** acts as an uncoupler of oxidative phosphorylation in mitochondria.[4][5][6][7] This mechanism disrupts the synthesis of ATP, the primary energy currency of the cell.

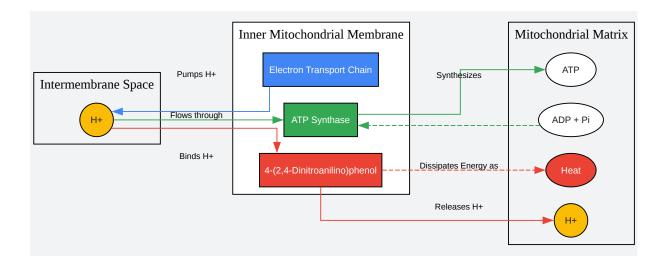
#### Mechanism of Action:

- Proton Gradient: During normal cellular respiration, the electron transport chain pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient.
- ATP Synthesis: The energy stored in this proton gradient is used by ATP synthase to produce ATP from ADP and inorganic phosphate as protons flow back into the matrix.
- Uncoupling: **4-(2,4-Dinitroanilino)phenol**, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes



protonated. It then diffuses back into the matrix, where it releases the proton.

• Energy Dissipation: This process creates a "proton leak," dissipating the proton gradient. The energy that would have been used for ATP synthesis is instead released as heat.[4][6] This leads to an increase in metabolic rate and can cause hyperthermia.[5][8]



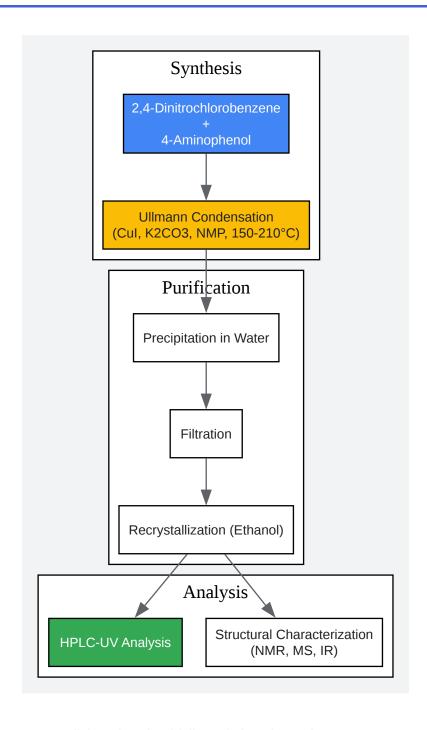
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Figure 1: Proposed mechanism of **4-(2,4-Dinitroanilino)phenol** as an uncoupler of oxidative phosphorylation.

### **Experimental Workflow Diagram**

The following diagram outlines a typical workflow for the synthesis, purification, and analysis of **4-(2,4-Dinitroanilino)phenol**.





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Figure 2: General experimental workflow for **4-(2,4-Dinitroanilino)phenol**.

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